molecular formula C11H12N4O B2902386 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1256813-89-4

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2902386
CAS No.: 1256813-89-4
M. Wt: 216.244
InChI Key: URJSSYVXMNJDTO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways. In particular, compounds similar to 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have shown promise in inhibiting tumor growth in vitro and in vivo models .

GPBAR1 Agonism

Recent studies have explored the role of this compound as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic regulation and inflammatory responses. Research revealed that derivatives containing the oxadiazole moiety could selectively activate GPBAR1, leading to beneficial effects in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease . The pharmacokinetic properties of these compounds suggest they may serve as effective drug candidates for GPBAR1-related conditions.

Antimicrobial Properties

Compounds with oxadiazole structures have been investigated for their antimicrobial activities. In vitro tests have shown that this compound exhibits inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
GPBAR1 AgonismActivates GPBAR1; potential for metabolic disorders
AntimicrobialInhibits growth of various bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those containing pyridine and pyrrolidine moieties exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development .

Case Study 2: Metabolic Disorder Treatment

In another investigation focusing on GPBAR1 agonists, researchers synthesized several oxadiazole derivatives and assessed their efficacy in activating GPBAR1. Compounds similar to this compound showed promising results in increasing pro-glucagon expression and reducing inflammation markers in metabolic syndrome models .

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 3-(Pyridin-4-yl)-5-(pyrrolidin-4-yl)-1,2,4-oxadiazole
  • 3-(Pyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and pyrrolidine rings in the 3-position of the oxadiazole ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring fused with pyridine and pyrrolidine moieties, which contribute to its biological properties. The synthesis of 1,2,4-oxadiazole derivatives generally involves the reaction of carboxylic acids with hydrazides or through cyclization methods involving nitriles and hydrazines. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced biological activity .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines, including:

  • CEM-13 (human childhood T acute lymphoblastic leukemia)
  • U-937 (human adult acute monocytic leukemia)

In vitro assays revealed that certain oxadiazole derivatives exhibited IC50 values significantly lower than doxorubicin, indicating potent cytotoxicity. Specifically, some compounds demonstrated apoptosis-inducing properties in cancer cell lines such as MCF-7 and MDA-MB-231 .

CompoundCell LineIC50 Value (µM)Mechanism of Action
5aMCF-70.12Induces apoptosis via p53 pathway
5bU-9370.75Inhibits cell proliferation

GPBAR1 Agonism

Recent research has identified this compound derivatives as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). These compounds were shown to induce mRNA expression of pro-glucagon and exhibited selectivity over other bile acid receptors. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making them promising candidates for treating metabolic disorders such as type 2 diabetes .

The mechanisms underlying the biological activity of oxadiazole derivatives are multifaceted:

  • Apoptosis Induction : Many derivatives activate apoptotic pathways through p53-mediated mechanisms.
  • Kinase Inhibition : Certain compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. They inhibit cell proliferation driven by RET mutations .
  • Selective Receptor Activation : The ability to selectively activate GPBAR1 suggests a targeted approach to modulating metabolic pathways without affecting other bile acid receptors.

Study on RET Kinase Inhibition

A study focused on the synthesis and evaluation of 4-chloro-benzamides containing the oxadiazole moiety demonstrated that these compounds effectively inhibited RET kinase activity in both molecular and cellular assays. The lead compound showed significant potential for further development as a cancer therapeutic .

Evaluation of Anticancer Properties

Another study evaluated a series of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards specific cancer types .

Properties

IUPAC Name

3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9/h1-2,4,6,9,13H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJSSYVXMNJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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